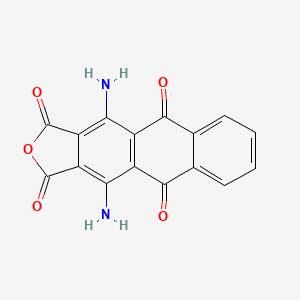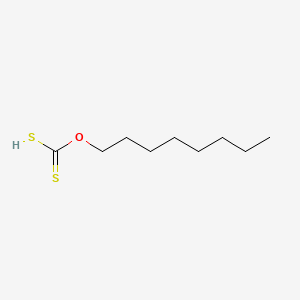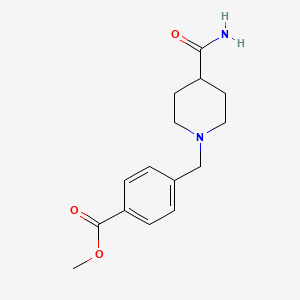
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is notable for its unique chemical structure, which includes two amino groups and a dicarboxylic anhydride moiety. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminoanthraquinone with dicarboxylic acid derivatives. For instance, the compound can be prepared from 1,4-diaminoanthraquinone-2,3-dicarboxylic acid imide by heating with concentrated sulfuric acid . Another method involves the reaction of 1,4-dichloroanthraquinone-2,3-dicarboxylic acid or its anhydride with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthraquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.
Aplicaciones Científicas De Investigación
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of dyes and pigments, particularly for its vibrant colors and stability.
Mecanismo De Acción
The mechanism of action of 1,4-diaminoanthraquinone-2,3-dicarboxylic anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit crucial proteins and nucleic acid synthesis, which is why it is being studied for its anticancer properties . The compound’s effects are mediated through its ability to form stable complexes with cellular components, disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: A closely related compound used in dyes and pigments.
1,4-Diamino-2,3-dihydroanthraquinone: Another derivative with similar applications in dyes and pigments.
Uniqueness
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is unique due to its dicarboxylic anhydride moiety, which imparts distinct chemical properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
3176-87-2 |
|---|---|
Fórmula molecular |
C16H8N2O5 |
Peso molecular |
308.24 g/mol |
Nombre IUPAC |
4,11-diaminonaphtho[2,3-f][2]benzofuran-1,3,5,10-tetrone |
InChI |
InChI=1S/C16H8N2O5/c17-11-7-8(12(18)10-9(11)15(21)23-16(10)22)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,17-18H2 |
Clave InChI |
JLSLIROFCPAEGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=O)OC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)



![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)
![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)

![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)




